molecular formula C13H16N4O2S B12852581 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B12852581
M. Wt: 292.36 g/mol
InChI Key: YFENXWLDRIHNNV-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a heterocyclic compound that belongs to the triazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol: Known for its antioxidant activity.

    4-Amino-5-mercapto-4H-1,2,4-triazole: Studied for its antimicrobial properties.

    1,3-Bis(5-mercapto-4-phenyl-1,2,4-triazol-3-yl)propane:

Uniqueness

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and ethyl groups provide additional sites for chemical modification, allowing for the development of derivatives with tailored properties .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

YFENXWLDRIHNNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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